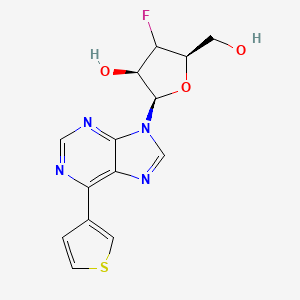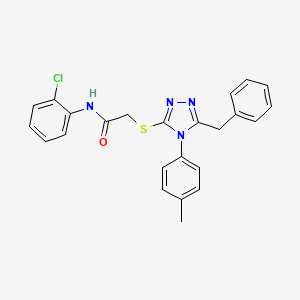
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 is a stable isotope-labeled compound, specifically labeled with carbon-13 at the first carbon position. This compound is a stereoisomer of 2,3,4-trihydroxybutanal, which is a derivative of butanal with three hydroxyl groups attached to the carbon chain. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the spatial arrangement of the hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 typically involves the incorporation of carbon-13 into the butanal structure. One common method is the use of carbon-13 labeled precursors in the synthesis process. For example, starting from a carbon-13 labeled glucose, the compound can be synthesized through a series of enzymatic or chemical reactions that introduce the hydroxyl groups at the appropriate positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that can incorporate carbon-13 into the desired positions. Alternatively, chemical synthesis methods using carbon-13 labeled starting materials can be scaled up for industrial production.
化学反应分析
Types of Reactions
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
(2S,3R)-2,3,4-Trihydroxybutanal-13C-1 has several scientific research applications:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Employed in studies of carbohydrate metabolism and enzymatic reactions involving sugar derivatives.
Medicine: Investigated for its potential role in understanding metabolic disorders and developing diagnostic tools.
Industry: Utilized in the synthesis of labeled compounds for pharmaceutical research and development.
作用机制
The mechanism of action of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 involves its incorporation into metabolic pathways where it can be used as a substrate by various enzymes. The labeled carbon-13 allows researchers to track its transformation and interactions within the biological system. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and other carbohydrate metabolism pathways.
相似化合物的比较
Similar Compounds
(2S,3R)-2,3,4-Trihydroxybutanal: The non-labeled version of the compound.
(2S,3R)-3-Amino-2-hydroxybutanal: A similar compound with an amino group instead of a hydroxyl group.
(2S,3R)-2,3,4-Trihydroxybutanoic acid: The oxidized form of the compound.
Uniqueness
The uniqueness of (2S,3R)-2,3,4-Trihydroxybutanal-13C-1 lies in its carbon-13 labeling, which makes it a valuable tool for tracing metabolic pathways and studying biochemical transformations. This isotopic labeling provides insights that are not possible with non-labeled compounds.
属性
分子式 |
C4H8O4 |
|---|---|
分子量 |
121.10 g/mol |
IUPAC 名称 |
(2S,3R)-2,3,4-trihydroxy(213C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1/i3+1 |
InChI 键 |
YTBSYETUWUMLBZ-IFJJVGSYSA-N |
手性 SMILES |
C([C@H]([13C@@H](C=O)O)O)O |
规范 SMILES |
C(C(C(C=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B12390914.png)
![N-[(5R,6R,7R,8S)-5,6,7,8-tetrahydro-6,7-dihydroxy-5-(hydroxymethyl)-2-(2-phenylethyl)imidazo[1,2-a]pyridin-8-yl]-isobutyramide](/img/structure/B12390916.png)




![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)





